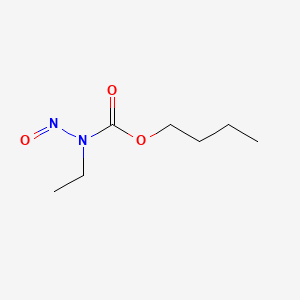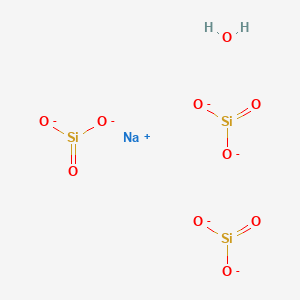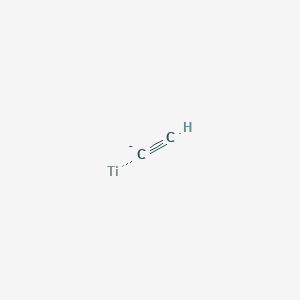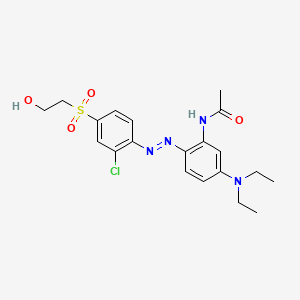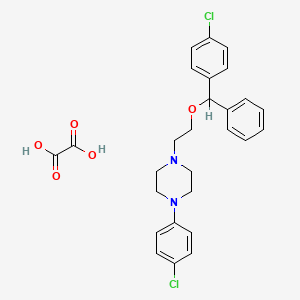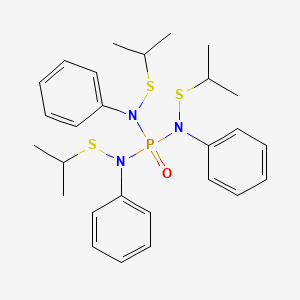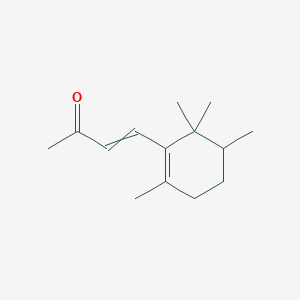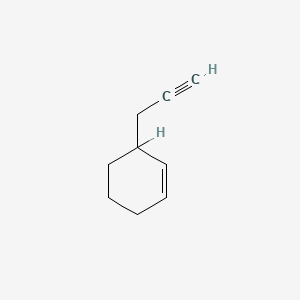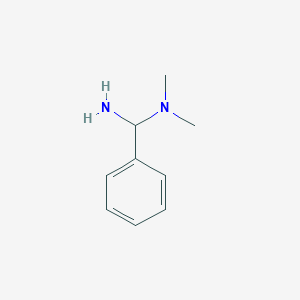
Dipotassium 2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-6-oxido-3-oxo-2,3,4,4a,9,9a-hexahydro-1H-xanthen-9-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple halogen atoms and a xanthene core. Its molecular formula is C20H2Cl4I4K2O5, and it has a molecular weight of 1065.86 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate involves several steps, starting with the preparation of the xanthene core. The xanthene core is typically synthesized through a condensation reaction between phthalic anhydride and resorcinol under acidic conditions. The resulting xanthene derivative is then subjected to halogenation reactions to introduce chlorine and iodine atoms at specific positions on the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using chlorine and iodine sources. The reaction conditions are carefully controlled to ensure the selective introduction of halogen atoms. The final step involves the formation of the dipotassium salt by reacting the halogenated xanthene derivative with potassium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the xanthene core.
Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Dipotassium2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of dipotassium2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and xanthene core play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Disodium 3,4,5,6-tetrachloro-2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate: Similar structure but different counterions.
3,4,5,6-tetrachloro-2-(1,4,5,8-tetrabromo-6-hydroxy-3-oxoxanthen-9-yl)benzoic acid: Similar xanthene core with different halogenation pattern.
Uniqueness
Dipotassium2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate is unique due to its specific combination of chlorine and iodine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
23282-65-7 |
|---|---|
Fórmula molecular |
C20H8Cl4I4K2O5 |
Peso molecular |
1055.9 g/mol |
Nombre IUPAC |
dipotassium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-6-oxido-3-oxo-1,2,4,4a,9,9a-hexahydroxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H10Cl4I4O5.2K/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1,4,6-7,15,19,29H,2H2,(H,31,32);;/q;2*+1/p-2 |
Clave InChI |
LDCGNYROIXBCRB-UHFFFAOYSA-L |
SMILES canónico |
C1C2C(C(C(=O)C1I)I)OC3=C(C(=C(C=C3C2C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-])I)[O-])I.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


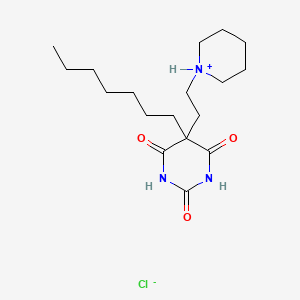

![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)
